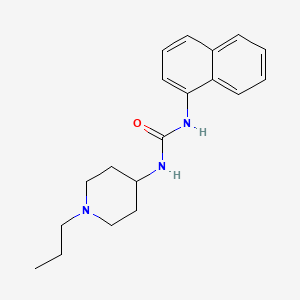
2-cyclohexyl-4,4-diethyl-1,4-dihydro-2H-3,1-benzoxazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclohexyl-4,4-diethyl-1,4-dihydro-2H-3,1-benzoxazine is a heterocyclic compound that features a benzoxazine ring fused with a cyclohexyl and diethyl substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclohexyl-4,4-diethyl-1,4-dihydro-2H-3,1-benzoxazine can be achieved through several methods. One common approach involves the reaction of cyclohexylamine with diethyl ketone in the presence of a suitable catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve solvent-free microwave irradiation, which offers a rapid, high-yielding, and environmentally friendly protocol compared to conventional methods. This method not only reduces reaction times but also minimizes the use of hazardous solvents .
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexyl-4,4-diethyl-1,4-dihydro-2H-3,1-benzoxazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo-derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzoxazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules and polymers.
Biology: Exhibits biological activities such as anti-inflammatory, antibacterial, and neuroprotective effects.
Medicine: Potential therapeutic agent for treating inflammatory diseases and bacterial infections.
Industry: Utilized in the production of high-performance materials and coatings
Mechanism of Action
The mechanism of action of 2-cyclohexyl-4,4-diethyl-1,4-dihydro-2H-3,1-benzoxazine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-1,3-benzoxazines: Known for their biological activities and used in similar applications.
Benzoxazinones: Exhibit a wide range of pharmacological properties, including anti-inflammatory and antibacterial activities
Uniqueness
2-Cyclohexyl-4,4-diethyl-1,4-dihydro-2H-3,1-benzoxazine stands out due to its unique substituents, which may enhance its biological activity and stability compared to other benzoxazine derivatives. Its specific structure allows for targeted interactions with molecular targets, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
2-cyclohexyl-4,4-diethyl-1,2-dihydro-3,1-benzoxazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO/c1-3-18(4-2)15-12-8-9-13-16(15)19-17(20-18)14-10-6-5-7-11-14/h8-9,12-14,17,19H,3-7,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPHZJOCKIJAVOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C2=CC=CC=C2NC(O1)C3CCCCC3)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(Z)-3-(2-methoxyphenyl)-2-[(2-methylbenzoyl)amino]prop-2-enoic acid](/img/structure/B5269760.png)
![(4aS*,8aR*)-6-[(4-methyl-1H-imidazol-5-yl)methyl]-1-(2-pyridin-2-ylethyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5269771.png)
![N,N,4-trimethyl-3-{2-[(1-methyl-1-phenylethyl)amino]-2-oxoethyl}-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5269778.png)

![N-[2-(naphthalen-1-yl)ethyl]quinoline-2-carboxamide](/img/structure/B5269795.png)


![N-(2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-2-pyrazinecarboxamide](/img/structure/B5269811.png)
![5-amino-3-[(Z)-2-[4-(4-benzylpiperidin-1-yl)-3-nitrophenyl]-1-cyanoethenyl]-1-(2-hydroxyethyl)pyrazole-4-carbonitrile](/img/structure/B5269818.png)
![(4E)-5-(3-fluorophenyl)-4-[hydroxy-(2-methylimidazo[1,2-a]pyridin-3-yl)methylidene]-1-(3-morpholin-4-ylpropyl)pyrrolidine-2,3-dione](/img/structure/B5269819.png)
![3-(1,3-benzodioxol-5-yl)-5-[1-(3,4-dimethylphenoxy)ethyl]-1,2,4-oxadiazole](/img/structure/B5269825.png)
![7-(3-chlorophenyl)-4-[2-(dimethylamino)propanoyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5269830.png)
![N-(2-methoxyethyl)-2-methyl-7-[(3-methylisoxazol-5-yl)acetyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5269841.png)
![2-{4-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-1-piperazinyl}-4-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B5269847.png)
